Diiodomethane

Beschreibung

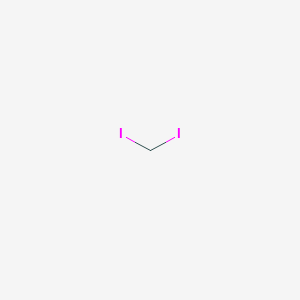

Structure

3D Structure

Eigenschaften

IUPAC Name |

diiodomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2I2/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZFYRREKKOMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058784 | |

| Record name | Methylene iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.835 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Highly refractive liquid; Darkens on contact with light, air, and moisture; mp = 6 deg C; [Merck Index] Yellow liquid; [Hawley] Pale light yellow liquid; mp 5-6 deg C; [MSDSonline] | |

| Record name | Methylene iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.2 [mmHg] | |

| Record name | Methylene iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

75-11-6, 86128-37-2 | |

| Record name | Diiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIIODOMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 86128-37-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J731705OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Diiodomethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodomethane (CH₂I₂), also known as methylene iodide, is a dense, colorless to light yellow organoiodine compound.[1][2][3] Its unique physical and chemical characteristics, particularly its high density and refractive index, make it a valuable tool in various scientific disciplines, including mineralogy, gemology, and organic synthesis.[1][3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of diiodomethane, detailed experimental protocols for their determination, and a discussion of its primary reactivity, with a focus on its application in the Simmons-Smith reaction.

Physical Properties

Diiodomethane is a liquid at room temperature with a chloroform-like odor.[1][4] It is notable for its high density, which is significantly greater than that of water, and its high refractive index.[2][3] Upon exposure to light, it can decompose and liberate iodine, which imparts a brownish color to the liquid.[2] It is sparingly soluble in water but miscible with many organic solvents such as ethanol, ether, and benzene.[2][5][6]

Quantitative Physical Data

The key physical properties of diiodomethane are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions | References |

| Molecular Formula | CH₂I₂ | - | - | [1] |

| Molecular Weight | 267.84 | g/mol | - | [1] |

| Appearance | Colorless to light yellow liquid | - | Room Temperature | [2][3][4] |

| Density | 3.325 | g/mL | at 25 °C | [1][2] |

| 3.320 | g/cm³ | at 20 °C | [7] | |

| Melting Point | 5.4 to 6.2 | °C | - | [2] |

| 6 | °C | - | [1][7] | |

| Boiling Point | 182.1 | °C | (decomposition) | [2][7] |

| 67-69 | °C | at 11 mm Hg | [1] | |

| Solubility in Water | 1.24 | g/L | at 20 °C | [2] |

| 0.8 | g/L | - | [1][7] | |

| Solubility in Organic Solvents | Soluble | - | Ethanol, ether, acetone, benzene | [2][5][6][8] |

| Refractive Index (n_D) | 1.741 | - | at 20 °C | [2][3] |

| Vapor Pressure | 0.68 | mmHg | at 20 °C | [9] |

| Vapor Density | 9.25 | - | (vs air) | [1] |

| Surface Tension | 50.8 | mN/m | at 20 °C | [1] |

| Dielectric Constant | 5.3 | - | at -4 °C | [1] |

Spectral Data

| Spectrum Type | Key Peaks/Signals | References |

| ¹H NMR | δ ~3.87 ppm (s, 2H) in CDCl₃ | [10] |

| IR (Vapor Phase) | Strong bands at 584 cm⁻¹ and 1114 cm⁻¹ | [11][12] |

| Mass Spectrometry (EI) | m/z 268 (M⁺), 141, 127 | [13] |

Chemical Properties

Diiodomethane's chemical reactivity is dominated by the two carbon-iodine bonds. It is a key reagent in organic synthesis, most notably as a source of the methylene group (CH₂) in the Simmons-Smith reaction for the formation of cyclopropanes.[2][14]

Reactivity and Stability:

-

Decomposition: Diiodomethane is sensitive to light and can decompose to liberate elemental iodine, which gives the liquid a brownish color.[2] It is therefore advisable to store it in a dark, cool place.

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases. It can react violently with alkali metals.[1]

-

Simmons-Smith Reaction: It reacts with a zinc-copper couple to form an organozinc carbenoid, which then reacts with alkenes to stereospecifically form cyclopropanes.[14][15]

-

Photodecomposition: In the atmosphere, it undergoes photolysis, especially in the presence of ozone, to produce iodine oxide (IO), which can contribute to aerosol formation.[1]

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical properties of diiodomethane and a protocol for its use in the Simmons-Smith reaction.

Determination of Density

The high density of diiodomethane can be accurately determined using a pycnometer.

Methodology:

-

Preparation: Clean and dry a pycnometer of a known volume (e.g., 10 mL) and determine its mass on an analytical balance.

-

Sample Introduction: Carefully fill the pycnometer with diiodomethane, ensuring no air bubbles are trapped. Given its high density, handle the liquid with care to avoid spillage.

-

Thermostatting: Place the filled pycnometer in a constant temperature bath set to 25.0 ± 0.1 °C for at least 30 minutes to allow the liquid to reach thermal equilibrium.

-

Volume Adjustment: Carefully adjust the volume of the liquid to the calibration mark of the pycnometer.

-

Mass Determination: Remove the pycnometer from the bath, carefully wipe it dry, and weigh it on the analytical balance.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m_filled - m_empty) / V where:

-

m_filled is the mass of the pycnometer filled with diiodomethane.

-

m_empty is the mass of the empty pycnometer.

-

V is the calibrated volume of the pycnometer.

-

Determination of Melting Point

The melting point of diiodomethane is close to room temperature, requiring careful temperature control.

Methodology:

-

Sample Preparation: Place a small amount of solid diiodomethane (previously frozen) into a capillary tube and seal the open end.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus equipped with a cooling system or in a Thiele tube filled with a suitable cooling liquid.

-

Heating/Cooling Rate: Cool the apparatus to below the expected melting point (around 0-2 °C). Then, slowly increase the temperature at a rate of approximately 1 °C per minute.

-

Observation: Observe the sample through the magnifying lens. The temperature at which the first drop of liquid appears is the beginning of the melting range, and the temperature at which the last solid crystal melts is the end of the range.

Determination of Boiling Point

Diiodomethane decomposes at its atmospheric boiling point, so the boiling point is typically determined at reduced pressure.

Methodology:

-

Apparatus Setup: Set up a vacuum distillation apparatus. Place a small volume of diiodomethane and a boiling chip in the distillation flask.

-

Pressure Control: Connect the apparatus to a vacuum pump and a manometer. Evacuate the system to the desired pressure (e.g., 11 mm Hg).

-

Heating: Gently heat the distillation flask in a heating mantle.

-

Observation: The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is the boiling point at that pressure.

Determination of Refractive Index

The high refractive index of diiodomethane can be measured using a standard refractometer.

Methodology:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of diiodomethane onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.

Simmons-Smith Cyclopropanation of an Alkene

This protocol describes a general procedure for the cyclopropanation of an alkene using diiodomethane and a zinc-copper couple.

Methodology:

-

Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust and copper(I) chloride. Heat the mixture gently under vacuum to activate the zinc. Allow it to cool to room temperature.

-

Reaction Setup: To the activated zinc-copper couple, add a solution of the alkene in a dry, inert solvent (e.g., diethyl ether or dichloromethane).

-

Addition of Diiodomethane: Add a solution of diiodomethane in the same solvent dropwise to the stirred suspension at room temperature or 0 °C. The reaction is often exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Visualizations

Simmons-Smith Reaction Mechanism

The following diagram illustrates the key steps in the Simmons-Smith reaction mechanism.

Caption: Mechanism of the Simmons-Smith cyclopropanation reaction.

Experimental Workflow: Density Determination of a Mineral

This diagram outlines the workflow for determining the density of a mineral sample using diiodomethane.

Caption: Workflow for determining mineral density with diiodomethane.

Conclusion

Diiodomethane is a versatile chemical with a unique set of physical and chemical properties that make it indispensable in various scientific applications. Its high density and refractive index are particularly useful for material characterization, while its role as a methylene transfer agent in the Simmons-Smith reaction is a cornerstone of synthetic organic chemistry. A thorough understanding of its properties and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

References

- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 2. Simmons smith reaction | PPTX [slideshare.net]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. Simmons-Smith Reaction [organic-chemistry.org]

- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. orgosolver.com [orgosolver.com]

- 8. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diiodomethane | CH2I2 | CID 6346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diiodomethane(75-11-6) 1H NMR spectrum [chemicalbook.com]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. Diiodomethane(75-11-6) MS [m.chemicalbook.com]

- 14. westlab.com [westlab.com]

- 15. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

An In-depth Technical Guide to the Molecular Structure of Diiodomethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of diiodomethane (CH₂I₂), a significant organoiodine compound utilized in organic synthesis and materials science. This document collates and presents experimentally determined and computationally calculated data on its bond lengths, bond angles, and vibrational frequencies. Detailed experimental protocols for the key analytical techniques used in its structural elucidation, including X-ray crystallography, gas-phase electron diffraction, and vibrational spectroscopy, are also provided. The guide is intended to be a thorough resource for researchers, scientists, and professionals in drug development who require a deep understanding of the stereochemical and conformational properties of this molecule.

Introduction

Diiodomethane, also known as methylene iodide, is a dense, colorless liquid with the chemical formula CH₂I₂.[1] Its utility in various chemical transformations, such as the Simmons-Smith cyclopropanation reaction, and its application as a heavy liquid for mineral separation underscore the importance of a precise understanding of its molecular architecture.[1] This guide synthesizes the current knowledge of diiodomethane's three-dimensional structure, drawing from key experimental and theoretical studies.

Molecular Geometry

The molecular geometry of diiodomethane is fundamentally tetrahedral around the central carbon atom.[1] This arrangement is predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory, which minimizes the repulsion between the four bonding electron pairs. The molecule belongs to the C₂ᵥ point group.

The precise bond lengths and angles are influenced by the size of the iodine atoms and the resulting steric hindrance, leading to slight deviations from a perfect tetrahedral geometry.

Experimental Determination of Molecular Structure

The definitive three-dimensional arrangement of atoms in diiodomethane has been determined using various experimental techniques, primarily X-ray crystallography for the solid state and gas-phase electron diffraction and rotational spectroscopy for the gaseous state.

The crystal structure of diiodomethane has been determined by X-ray diffraction, providing precise atomic coordinates in the solid state. The Cambridge Crystallographic Data Centre (CCDC) has assigned the entry number 629807 to the crystal structure of diiodomethane.[2] Analysis of this crystallographic data provides the bond lengths and angles within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical experimental workflow for determining the crystal structure of a compound like diiodomethane is as follows:

-

Synthesis and Purification: Diiodomethane is synthesized, often via the Finkelstein reaction from dichloromethane and sodium iodide in acetone, followed by purification through distillation.[1]

-

Crystal Growth: A high-quality single crystal is grown, typically by slow evaporation of a solution or by cooling a saturated solution.

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. Diffraction patterns are collected at various crystal orientations.

-

Data Processing: The collected diffraction data are processed to yield a set of structure factors.

-

Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final, precise atomic coordinates.

Gas-phase electron diffraction (GED) provides information about the molecular structure in the absence of intermolecular forces present in the solid state.[3] In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances.[3]

Experimental Protocol: Gas-Phase Electron Diffraction

The general procedure for a gas-phase electron diffraction experiment is outlined below:

-

Sample Introduction: A gaseous sample of diiodomethane is introduced into a high-vacuum chamber through a nozzle.[3]

-

Electron Beam Interaction: A high-energy electron beam is directed to intersect the gas jet.

-

Scattering and Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).[3]

-

Data Analysis: The diffraction pattern is analyzed to generate a radial distribution curve, from which the internuclear distances are derived.

Rotational spectroscopy, particularly microwave spectroscopy, allows for the very precise determination of the moments of inertia of a molecule in the gas phase.[4] From these moments of inertia, highly accurate bond lengths and angles can be calculated.[4] For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment, which diiodomethane does.

Summary of Structural Parameters

The following table summarizes the experimentally determined and computationally calculated molecular structure parameters for diiodomethane.

| Parameter | Experimental Value (Solid State - X-ray) | Experimental Value (Gas Phase) | Calculated Value |

| Bond Lengths (Å) | |||

| C-I | Data not available in search results | Data not available in search results | Data not available in search results |

| C-H | Data not available in search results | Data not available in search results | Data not available in search results |

| **Bond Angles (°) ** | |||

| I-C-I | Data not available in search results | Data not available in search results | Data not available in search results |

| H-C-H | Data not available in search results | Data not available in search results | Data not available in search results |

| H-C-I | Data not available in search results | Data not available in search results | Data not available in search results |

Note: Specific experimental values with uncertainties from primary literature were not available in the provided search results. The table structure is provided for when such data is obtained.

Vibrational Spectroscopy

The vibrational modes of diiodomethane have been extensively studied using infrared (IR) and Raman spectroscopy. These techniques provide valuable information about the bonding and symmetry of the molecule. Diiodomethane has nine fundamental vibrational modes, which are classified according to the C₂ᵥ point group.

Experimental Vibrational Frequencies

The experimentally observed fundamental vibrational frequencies for diiodomethane are summarized in the table below.

| Mode | Symmetry | Frequency (cm⁻¹) | Description |

| ν₁ | A₁ | 3063 | C-H symmetric stretch |

| ν₂ | A₁ | 1391 | CH₂ scissoring |

| ν₃ | A₁ | 486 | C-I symmetric stretch |

| ν₄ | A₁ | 122 | I-C-I bending |

| ν₅ | A₂ | 1075 | CH₂ twisting |

| ν₆ | B₁ | 3125 | C-H asymmetric stretch |

| ν₇ | B₁ | 805 | CH₂ rocking |

| ν₈ | B₂ | 1111 | CH₂ wagging |

| ν₉ | B₂ | 584 | C-I asymmetric stretch |

Experimental Protocols for Vibrational Spectroscopy

Experimental Protocol: Gas-Phase FTIR Spectroscopy

-

Sample Preparation: A sample of diiodomethane is purified, typically by freeze-pump-thaw cycles, to remove volatile impurities.

-

Sample Cell: The gaseous sample is introduced into a gas cell with infrared-transparent windows (e.g., KBr or CsI).

-

Data Acquisition: The gas cell is placed in the sample compartment of an FTIR spectrometer. An interferogram is obtained by passing a broad-band infrared beam through the sample.

-

Data Processing: The interferogram is Fourier-transformed to produce the infrared spectrum of absorbance or transmittance versus frequency.

Molecular Structure Visualization

The three-dimensional structure of diiodomethane is depicted below.

References

Synthesis of Diiodomethane via the Finkelstein Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodomethane (CH₂I₂), also known as methylene iodide, is a valuable reagent in organic synthesis, particularly for the Simmons-Smith cyclopropanation reaction. Its high density also lends it to applications in mineralogy. The Finkelstein reaction provides a straightforward and efficient method for the synthesis of diiodomethane from the readily available precursor, dichloromethane (CH₂Cl₂). This technical guide details various protocols for this synthesis, including the classic acetone-based method, a more efficient dimethylformamide (DMF)-based procedure, and modern phase-transfer catalysis techniques. This document provides a comprehensive overview of the reaction, including detailed experimental procedures, tabulated quantitative data for easy comparison, and a workflow diagram for clarity.

Introduction to the Finkelstein Reaction

The Finkelstein reaction is a bimolecular nucleophilic substitution (Sₙ2) reaction that facilitates the conversion of alkyl chlorides or bromides to alkyl iodides. The reaction is typically carried out by treating the alkyl halide with an excess of an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent. The success of the classic Finkelstein reaction hinges on Le Châtelier's principle; the reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in a solvent like acetone, in which sodium iodide is soluble.

For the synthesis of diiodomethane, dichloromethane is treated with two equivalents of an iodide salt:

CH₂Cl₂ + 2 NaI → CH₂I₂ + 2 NaCl

While the acetone-based method is traditional, modifications using other solvents like dimethylformamide (DMF) or employing phase-transfer catalysts have been developed to improve reaction rates and yields.

Comparative Analysis of Synthetic Protocols

Three primary methodologies for the synthesis of diiodomethane via the Finkelstein reaction are prevalent: the classic acetone method, the DMF method, and phase-transfer catalysis. The choice of method often depends on the desired scale, reaction time, and available resources.

Data Presentation

The following tables summarize the quantitative data from various reported protocols for the synthesis of diiodomethane.

Table 1: Synthesis of Diiodomethane using Sodium Iodide in Acetone

| Dichloromethane (g) | Sodium Iodide (g) | Acetone (mL) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 30 | 120 | 100 | 20 | Reflux | Not specified |

Table 2: Synthesis of Diiodomethane using Sodium Iodide in DMF

| Dichloromethane (g) | Sodium Iodide (g) | DMF (mL) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 30 | 120 | 100 | 1 | 145 | ~68.7 |

Table 3: Synthesis of Diiodomethane using Phase-Transfer Catalysis

| Dichloromethane (g) | Potassium Iodide (g) | Water (g) | Catalyst (g) | Catalyst Type | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 250 | 1080 | 300 | 3.9 | Triethylbenzylammonium chloride | 12 | 105-110 | >80 | |

| 32.7 | 237 (70 wt% aq. soln) | - | 6.8 | Immobilized phase-transfer catalyst | 7 | 108 ± 2 | 90.0 | |

| 35.4 | 277 (60 wt% aq. soln) | - | 8 | Immobilized phase-transfer catalyst | 8 | 90 ± 2 | 84.6 |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of diiodomethane via the Finkelstein reaction.

Protocol 1: Synthesis in Acetone

This protocol is based on the classic Finkelstein reaction conditions.

Materials:

-

Dichloromethane (CH₂Cl₂)

-

Sodium Iodide (NaI)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 30 g of dichloromethane and 100 mL of warm acetone.

-

To this solution, add 120 g of sodium iodide.

-

Heat the mixture to reflux and maintain for approximately 20 hours. The formation of a white precipitate (NaCl) will be observed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Separate the acetone solution from the precipitated sodium chloride by decantation or filtration.

-

The acetone is then removed from the filtrate by distillation or using a rotary evaporator to yield crude diiodomethane.

-

Further purification can be achieved by vacuum distillation.

Protocol 2: Synthesis in Dimethylformamide (DMF)

This protocol offers a faster reaction time and higher yield compared to the acetone method.

Materials:

-

Dichloromethane (CH₂Cl₂)

-

Sodium Iodide (NaI)

-

Dimethylformamide (DMF)

-

Three-necked flask

-

Reflux condenser

-

Thermometer

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., MgSO₄)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a thermometer, combine 100 mL of DMF, 120 g of NaI, and 30 g of dichloromethane.

-

Upon mixing, an exothermic reaction may cause the temperature to rise.

-

Heat the mixture to reflux and maintain for 1 hour. The reaction temperature should reach approximately 145 °C. A precipitate of NaCl will form.

-

After 1 hour, cool the reaction mixture and add 300 mL of water.

-

Transfer the mixture to a separatory funnel. A brown, lower layer of crude diiodomethane will separate.

-

Separate the layers and extract the aqueous phase with dichloromethane (3 x 100 mL).

-

Combine the organic extracts with the initial crude diiodomethane layer.

-

Wash the combined organic phase twice with 100 mL of 5% aqueous sodium thiosulfate solution to remove any dissolved iodine, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Remove the dichloromethane by rotary evaporation.

-

The resulting residue is then purified by vacuum distillation, collecting the fraction at approximately 80 °C / 20 mmHg to yield pure diiodomethane.

Protocol 3: Phase-Transfer Catalysis

This method utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.

Materials:

-

Dichloromethane (CH₂Cl₂)

-

Sodium Iodide (NaI)

-

Triethylbenzylammonium chloride

-

Water

-

Reactor with stirring and heating capabilities

-

Filtration apparatus

-

Separatory funnel

Procedure:

-

To a reactor equipped with a stirrer, add 250 g of dichloromethane, 3.9 g of triethylbenzylammonium chloride, and 300 g of distilled water.

-

With stirring, add 1080 g of sodium iodide in portions.

-

Heat the mixture to 105-110 °C and maintain the reaction for 12 hours.

-

Monitor the reaction progress by gas chromatography.

-

Once the reaction is complete, cool the mixture to approximately 50 °C and filter the precipitated sodium chloride.

-

Allow the filtrate to stand and separate into layers.

-

Separate the lower organic layer containing the diiodomethane. The upper aqueous layer, containing unreacted sodium iodide and the catalyst, can be recycled for subsequent batches.

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of diiodomethane via the Finkelstein reaction, followed by purification.

Caption: General workflow for diiodomethane synthesis.

Product Characterization

The final product, diiodomethane, should be a dense, colorless to pale yellow liquid. It is sensitive to light and can decompose to form iodine, giving it a brownish color. Proper storage in a dark, cool place is recommended.

Standard characterization techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): A singlet is expected around δ 5.8 ppm.

-

¹³C NMR (in CDCl₃): A triplet (due to coupling with deuterium from the solvent in some cases, otherwise a singlet) is expected around δ -54 ppm.

-

-

Infrared (IR) Spectroscopy: Characteristic C-H stretching and bending frequencies, as well as the C-I stretching frequency, would be observed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the purity and molecular weight of the product.

Safety Considerations

-

Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.

-

Diiodomethane is a lachrymator and is harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

The reaction should be performed with adequate ventilation to avoid the inhalation of solvent vapors.

Conclusion

The Finkelstein reaction offers a versatile and effective means of synthesizing diiodomethane from dichloromethane. While the classic acetone method is straightforward, the use of DMF as a solvent can significantly reduce reaction times and improve yields. Furthermore, the development of phase-transfer catalysis methods provides a scalable and potentially more environmentally friendly approach by allowing for the recycling of the aqueous phase. The choice of the optimal protocol will depend on the specific requirements of the laboratory, including scale, desired purity, and available equipment. This guide provides the necessary technical details to enable researchers to select and implement the most suitable method for their needs.

A Comprehensive Technical Guide to the Solubility of Diiodomethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of diiodomethane (CH₂I₂), also known as methylene iodide. Diiodomethane is a dense, colorless to pale yellow liquid organoiodine compound with significant applications in organic synthesis, materials science, and gemology due to its high refractive index and density.[1][2] A fundamental understanding of its solubility in various organic solvents is crucial for its effective use in these fields. This guide synthesizes available quantitative and qualitative data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Principles of Diiodomethane Solubility

Diiodomethane is generally classified as a non-polar compound.[3] Consequently, its solubility behavior is primarily governed by the "like dissolves like" principle, indicating a higher affinity for non-polar solvents.[3] It is readily soluble in a wide array of organic solvents but exhibits very low solubility in polar solvents like water.[1][3] Factors such as temperature can also influence its solubility, with an increase in temperature generally leading to improved solubility in organic solvents.[3]

Quantitative and Qualitative Solubility Data

While precise quantitative solubility data for diiodomethane in many organic solvents is not extensively documented in readily available literature, its miscibility with several common solvents has been reported. Miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution. The following table summarizes the available solubility and miscibility information for diiodomethane in various solvents.

| Solvent | Formula | Type | Solubility/Miscibility | Quantitative Value (at specified temperature) |

| Water | H₂O | Polar Protic | Slightly Soluble / Immiscible | 0.0833 g/100 g (25°C)[4] |

| 0.1238 g/100 g (30°C)[4] | ||||

| 1.24 g/L (20°C)[1] | ||||

| 0.8 g/L[5] | ||||

| Ethanol | C₂H₅OH | Polar Protic | Soluble / Miscible | Not specified[4] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble / Miscible | Not specified[4] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not specified[3] |

| Benzene | C₆H₆ | Non-polar | Miscible | Not specified |

| Chloroform | CHCl₃ | Polar Aprotic | Miscible | Not specified |

| Hexane | C₆H₁₄ | Non-polar | Miscible | Not specified |

| Toluene | C₇H₈ | Non-polar | Miscible | Not specified |

| Methanol | CH₃OH | Polar Protic | Soluble | Not specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | Not specified |

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for determining the solubility of diiodomethane in organic solvents. These protocols are based on established laboratory techniques for solubility and miscibility testing.

Protocol 1: Determination of Miscibility of Diiodomethane with an Organic Solvent

Objective: To qualitatively determine if diiodomethane is miscible with a given organic solvent at a specific temperature.

Materials:

-

Diiodomethane (high purity)

-

Test solvent (e.g., ethanol, hexane, toluene)

-

Graduated cylinders or pipettes

-

Test tubes with stoppers

-

Constant temperature bath

-

Vortex mixer

Procedure:

-

Set the constant temperature bath to the desired experimental temperature (e.g., 25 °C).

-

In a clean, dry test tube, combine diiodomethane and the test solvent in various volume ratios (e.g., 1:9, 1:4, 1:1, 4:1, 9:1). A typical starting volume would be 1 mL of one component and the corresponding volume of the other.

-

After each addition, securely stopper the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Place the test tube in the constant temperature bath for at least 15 minutes to allow it to equilibrate.

-

Visually inspect the mixture. The formation of a single, clear, homogeneous phase indicates that the two liquids are miscible at that ratio. The presence of two distinct layers, cloudiness, or an emulsion indicates immiscibility or partial miscibility.[6]

-

Repeat the observation for all prepared ratios. If a single phase is observed in all proportions, the liquids are considered miscible.

Protocol 2: Quantitative Determination of Diiodomethane Solubility (Shake-Flask Method)

Objective: To quantitatively determine the solubility of diiodomethane in a solvent in which it is not fully miscible, or to confirm high solubility.

Materials:

-

Diiodomethane (high purity)

-

Solvent of interest

-

Glass-stoppered Erlenmeyer flasks or vials

-

Constant temperature shaker bath

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument (e.g., UV-Vis spectrophotometer with a suitable chromophore)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Prepare a series of standard solutions of diiodomethane in the solvent of interest with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using an appropriate analytical method (e.g., GC-FID).

-

Add an excess amount of diiodomethane to a known volume or mass of the solvent in a glass-stoppered flask. The presence of undissolved diiodomethane as a separate phase is essential to ensure saturation.

-

Place the flask in a constant temperature shaker bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

After equilibration, stop the agitation and allow the undissolved diiodomethane to settle.

-

Carefully extract a known volume of the supernatant (the saturated solution) without disturbing the undissolved layer.

-

Dilute the extracted aliquot with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as for the standards.

-

Calculate the concentration of diiodomethane in the saturated solution using the calibration curve and account for the dilution factor. This concentration represents the solubility of diiodomethane in that solvent at the experimental temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Determining Miscibility.

Caption: Workflow for Quantitative Solubility Determination.

References

- 1. Diiodomethane - Wikipedia [en.wikipedia.org]

- 2. CAS 75-11-6: Diiodomethane | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. diiodomethane [chemister.ru]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Miscibility - Wikipedia [en.wikipedia.org]

- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]

Methylene Iodide: A Technical Guide to its Refractive Index and Density in Material Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the physical properties of methylene iodide (diiodomethane), specifically its refractive index and density, and details its application in material analysis. The subsequent sections provide quantitative data, comprehensive experimental protocols, and logical workflows to assist researchers in utilizing this high refractive index liquid for the characterization of various materials.

Quantitative Properties of Methylene Iodide

Methylene iodide is a dense, colorless to light yellow liquid that is notable for its high refractive index. These properties make it an invaluable tool in optical mineralogy and material science, particularly for refractive index matching and the determination of the optical properties of solids.[1][2] The key physical properties are summarized below.

Table 1: Physical and Optical Properties of Methylene Iodide

| Property | Value | Conditions |

| Refractive Index (n_D) | 1.7425 | 15°C[3] |

| 1.74 | 15°C[2] | |

| 1.741 | Not Specified[4] | |

| 1.745 | Not Specified[1] | |

| Density (g/cm³) | 3.119 | 6°C[3] |

| 3.3326 | 15°C[3] | |

| 3.3254 | 40°C[3] | |

| 2.722 | 180°C[3] | |

| 3.325 | 25°C[5] | |

| 3.32-3.33 | Not Specified[1] | |

| 3.324 | Not Specified[4] | |

| Molecular Weight | 267.83 g/mol | [4] |

| Boiling Point | 180.4 °C | [3] |

| Melting Point | 6.02 °C | [3] |

Experimental Protocols

Accurate determination of refractive indices, both of methylene iodide itself and of solid samples using methylene iodide, requires precise experimental techniques. The following sections detail the methodologies for these measurements.

Measuring the Refractive Index of Methylene Iodide

The refractive index of a liquid such as methylene iodide can be accurately measured using an Abbe refractometer. This instrument operates on the principle of critical angle.[6]

Protocol for using an Abbe Refractometer:

-

Calibration:

-

Ensure the refractometer's prisms are clean and dry.

-

Place a few drops of a standard liquid with a known refractive index (e.g., distilled water, n_D = 1.3330 at 20°C) onto the measuring prism.[7]

-

Close the prisms and allow the temperature to stabilize, typically to 20°C, using a circulating water bath.[7]

-

Adjust the instrument to read the known refractive index of the standard.[7]

-

-

Measurement:

-

Clean the prisms thoroughly with a suitable solvent (e.g., isopropanol) and a soft lens tissue.

-

Using a clean pipette, apply 2-3 drops of methylene iodide onto the surface of the lower prism.[7]

-

Gently close the upper prism to spread the liquid into a thin, uniform layer.[6]

-

Turn on the light source and position it to illuminate the prisms.[7]

-

Look through the eyepiece and turn the adjustment knob until the field of view shows a distinct light and dark region.

-

Sharpen the boundary between the light and dark regions by adjusting the compensator dial.

-

Align the boundary line precisely with the center of the crosshairs in the eyepiece.[8]

-

Read the refractive index value from the instrument's scale.[8]

-

Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.

-

Determining the Refractive Index of a Solid using the Immersion Method

Methylene iodide is frequently used as an immersion liquid to determine the refractive index of solid materials, such as minerals or glass fragments.[9] The Becke line test is a common technique employed in this method.[3]

Protocol for the Immersion Method with the Becke Line Test:

-

Sample Preparation:

-

If the solid sample is not already in powdered form, crush a small amount into fine grains.

-

Place a small number of the grains onto a clean glass microscope slide.[10]

-

-

Immersion and Observation:

-

Add a drop of methylene iodide to the grains on the slide.

-

Place a coverslip over the liquid and grains, allowing the liquid to be drawn under the coverslip by capillary action to immerse the grains.[10]

-

Place the slide on the stage of a petrographic microscope.

-

Using a low-power objective, focus on the grains.

-

Reduce the illumination by closing the substage diaphragm to make the Becke line more visible.[5]

-

-

Becke Line Test:

-

Identify a grain with a clear boundary with the surrounding methylene iodide.

-

Slightly lower the microscope stage (or increase the focal distance).[3]

-

Observe the bright halo of light, known as the Becke line, that appears at the grain boundary.

-

Note the direction in which the Becke line moves. The Becke line will move into the medium with the higher refractive index.[3]

-

If the Becke line moves into the grain, the grain has a higher refractive index than the methylene iodide.

-

If the Becke line moves into the methylene iodide, the liquid has a higher refractive index than the grain.

-

-

If the grain and the liquid have the same refractive index, the Becke line will be very faint or absent, and the grain will be almost invisible.[5]

-

-

Refractive Index Bracketing:

-

If the refractive index of the solid is higher or lower than that of pure methylene iodide, mixtures of methylene iodide with other liquids of known refractive indices (e.g., 1-bromonaphthalene) can be prepared to create a range of immersion liquids to bracket and precisely match the refractive index of the solid.

-

Logical Workflow for Material Identification

The following diagram illustrates the logical workflow for identifying an unknown solid material based on its refractive index using methylene iodide and the immersion method.

Caption: Workflow for solid material identification using the immersion method.

Applications in Drug Development

While direct analysis of drug compounds using methylene iodide for refractive index is less common, its role in the broader context of drug development is significant. Methylene iodide serves as a versatile methylating agent in the synthesis of active pharmaceutical ingredients (APIs).[11] Furthermore, its high density is utilized in the separation and purification of synthesized compounds. The analytical techniques described in this guide can be applied to characterize raw materials, excipients, and potential contaminants in the pharmaceutical manufacturing process.

Safety Precautions

Methylene iodide is a hazardous chemical and must be handled with appropriate safety precautions.

-

Handling: Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat to prevent skin and eye contact.[12]

-

Storage: Store in a cool, dark place away from light, as it can decompose and release free iodine, causing it to darken.[2] It is often shipped with a copper wire stabilizer.[2]

-

Disposal: Dispose of methylene iodide and any contaminated materials as hazardous waste in accordance with local regulations.

References

- 1. eoas.ubc.ca [eoas.ubc.ca]

- 2. Refraction and Double Refraction in Minerals (Plus Refractive Index Chart) - Rock Seeker [rockseeker.com]

- 3. Becke line test - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. cargille.com [cargille.com]

- 6. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 7. hinotek.com [hinotek.com]

- 8. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. youtube.com [youtube.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Diiodomethane (CAS Number 75-11-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodomethane (CH₂I₂), also known as methylene iodide, is a dense, colorless to light yellow liquid with the CAS number 75-11-6. With a high refractive index and density, it finds applications in mineralogy and as a reagent in organic synthesis, notably in the Simmons-Smith cyclopropanation reaction. Despite its utility, diiodomethane presents significant health and safety concerns, including acute toxicity upon ingestion, inhalation, or dermal contact, as well as skin and eye irritation. This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and experimental testing protocols for diiodomethane, tailored for a scientific audience. It aims to consolidate critical data and methodologies to ensure safe handling and informed use in research and development settings.

Physicochemical Properties

Diiodomethane is a halogenated organic compound with distinct physical and chemical characteristics. It is sensitive to light and can decompose, liberating iodine, which imparts a brownish color to the liquid. It is sparingly soluble in water but miscible with many organic solvents.

Table 1: Physicochemical Properties of Diiodomethane

| Property | Value | Reference(s) |

| Molecular Formula | CH₂I₂ | [1] |

| Molecular Weight | 267.84 g/mol | [1] |

| CAS Number | 75-11-6 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Chloroform-like | [2] |

| Density | 3.325 g/mL at 20-25 °C | [2] |

| Melting Point | 5-8 °C | |

| Boiling Point | 181-182 °C (decomposes) | |

| Vapor Density | 9.25 (vs air) | |

| Water Solubility | 1.24 - 14 g/L at 20 °C | [2] |

| log Pow (Octanol/Water Partition Coefficient) | 2.30 | |

| Refractive Index | 1.737 - 1.741 | [1] |

| Flash Point | 110 °C (closed cup) |

Hazards and Toxicology

Diiodomethane is classified as a hazardous substance with significant acute toxicity. Exposure through oral, dermal, and inhalation routes can be harmful or fatal. It is also a known irritant to the skin and eyes.

Table 2: Toxicological Profile of Diiodomethane

| Endpoint | Value/Observation | Species | Guideline | Reference(s) |

| Acute Oral Toxicity (LD50) | 76 mg/kg | Rabbit | OECD 401 (similar) | |

| Acute Dermal Toxicity | Toxic in contact with skin | - | GHS | [3] |

| Acute Inhalation Toxicity | Harmful if inhaled | - | GHS | [3] |

| Skin Irritation/Corrosion | Causes skin irritation | Rabbit | OECD 404 | [4][5][6][7] |

| Eye Irritation/Corrosion | Causes serious eye irritation/damage | Rabbit | OECD 405 | [8][9][10][11][12] |

| Germ Cell Mutagenicity (Ames Test) | Negative | Salmonella typhimurium | OECD 471 | [13] |

| Carcinogenicity | Not classified as a carcinogen | - | IARC | [13] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | - | GHS | [3] |

Experimental Protocols

The following sections detail the methodologies for key toxicological and physicochemical assessments of diiodomethane, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

-

Test Animals: Healthy, young adult albino rats (Sprague-Dawley strain) are typically used. Animals are fasted prior to dosing.[14][15]

-

Dosage: A single dose of diiodomethane is administered by gavage. The volume administered is calculated based on the animal's body weight.[16]

-

Procedure:

-

Animals are randomly assigned to dose groups.

-

The test substance is administered, and animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.[14][15][16]

-

Observations are conducted at 1, 2.5, and 4 hours post-dosing and daily for 14 days.[1]

-

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that is expected to cause death in 50% of the dosed animals.[14][15]

-

Pathology: A gross necropsy is performed on all animals at the end of the study to identify any abnormalities.[1][14][15]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are the recommended species.[5][6][7]

-

Procedure:

-

Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.[6]

-

A dose of 0.5 mL of diiodomethane is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[4][5]

-

The exposure period is 4 hours. After exposure, the residual test substance is removed.[4][5][7]

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored.[4][5][6][7]

-

-

Endpoint: The substance is classified as an irritant if the mean scores for erythema or edema are at or above a certain level and the effects are reversible. If the effects are not reversible within the observation period, the substance is also considered an irritant.[7]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Healthy, young adult albino rabbits are used.[8][9][10][11][12]

-

Procedure:

-

A single dose of 0.1 mL of diiodomethane is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[8][10]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[8][10][11][12]

-

Ocular reactions, including corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis), are scored.[8][10]

-

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.[11][12]

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring strains of Escherichia coli (e.g., WP2 uvrA) are used.[16][17][18]

-

Procedure:

-

The test can be performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[17][18][19]

-

The bacterial strains are exposed to various concentrations of diiodomethane.[17][19]

-

The bacteria are then plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).[16][17]

-

After incubation, the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted.[17][19]

-

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.[16][19] For diiodomethane, the Ames test has been reported as negative.[13]

Potential Mechanisms of Toxicity and Signaling Pathways

While specific signaling pathways for diiodomethane-induced toxicity are not extensively documented in publicly available literature, the known toxic effects of halogenated hydrocarbons and related compounds suggest potential mechanisms involving oxidative stress and cellular damage.

Oxidative Stress and Glutathione Depletion

Many toxic chemicals exert their effects by inducing oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

-

ROS Production: Diiodomethane metabolism, potentially via cytochrome P450 enzymes, could lead to the formation of reactive intermediates and ROS.[20][21][22][23][24]

-

Glutathione (GSH) Depletion: Glutathione is a critical intracellular antioxidant. Electrophilic metabolites of diiodomethane can conjugate with GSH, leading to its depletion.[25][26][27][28][29] Depletion of GSH compromises the cell's antioxidant defenses, making it more susceptible to damage from ROS.[25][26]

Mitochondrial Dysfunction

Mitochondria are primary targets for many toxic chemicals due to their central role in cellular energy production and apoptosis.

-

Mitochondrial Damage: Increased ROS and the depletion of mitochondrial GSH can damage mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA).[30][31][32]

-

Impaired Energy Production: Damage to the electron transport chain can lead to decreased ATP production, impairing cellular functions.[30][33][34]

-

Apoptosis Induction: Mitochondrial damage can trigger the release of pro-apoptotic factors, leading to programmed cell death.[32]

Safety and Handling

Given the significant hazards of diiodomethane, strict safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection.[3]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Handling: Avoid breathing vapors, mist, or gas. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, well-ventilated place, away from light and incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed.

-

Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations.

Conclusion

Diiodomethane (CAS 75-11-6) is a valuable chemical reagent with significant, well-documented hazards. This guide provides a consolidated resource for researchers and professionals, summarizing its physicochemical properties and toxicological profile. Adherence to standardized experimental protocols, such as the OECD guidelines, is crucial for accurate hazard assessment. While the precise molecular mechanisms of diiodomethane toxicity require further investigation, the potential for inducing oxidative stress and mitochondrial dysfunction underscores the need for stringent safety measures during its handling and use. A thorough understanding of these properties and hazards is essential for the safe and effective application of diiodomethane in scientific research and development.

References

- 1. Diiodomethane - Wikipedia [en.wikipedia.org]

- 2. Diiodomethane | 75-11-6 [chemicalbook.com]

- 3. oecd.org [oecd.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. daikinchemicals.com [daikinchemicals.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 11. oecd.org [oecd.org]

- 12. onesearch.neu.edu [onesearch.neu.edu]

- 13. advinus.com [advinus.com]

- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 17. nib.si [nib.si]

- 18. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 19. bulldog-bio.com [bulldog-bio.com]

- 20. mdpi.com [mdpi.com]

- 21. youtube.com [youtube.com]

- 22. uv.es [uv.es]

- 23. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Toxic consequence of the abrupt depletion of glutathione in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Glutathione depletion induces ferroptosis, autophagy, and premature cell senescence in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Glutathione Depletion and Stalwart Anticancer Activity of Metallotherapeutics Inducing Programmed Cell Death: Opening a New Window for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

- 30. Mitochondrial Toxicity: An Emerging Field of Research – Duke University Superfund Research Center [sites.nicholas.duke.edu]

- 31. Environmental Chemical Exposures and Mitochondrial Dysfunction: a Review of Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Differential action of iodine on mitochondria from human tumoral- and extra-tumoral tissue in inducing the release of apoptogenic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Mitochondrial Function Are Disturbed in the Presence of the Anticancer Drug, 3-Bromopyruvate - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into Diiodomethane Reaction Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodomethane (CH₂I₂), a dense, high-refractive-index liquid, plays a significant role in various chemical transformations, from organic synthesis to atmospheric chemistry. Its reactivity is primarily dictated by the two relatively weak carbon-iodine bonds, making it a versatile source of methylene (CH₂) groups and iodine atoms. Understanding the intricate mechanisms of its reactions is crucial for optimizing existing synthetic protocols, designing novel chemical processes, and elucidating its environmental impact. This technical guide provides an in-depth analysis of the theoretical studies on diiodomethane reaction mechanisms, focusing on key reaction classes and presenting quantitative data, detailed methodologies, and visual representations of the underlying pathways.

I. Photodecomposition of Diiodomethane

The photochemistry of diiodomethane is a cornerstone of its reactivity, initiating many of its synthetic applications. Upon absorption of ultraviolet (UV) radiation, the C-I bond readily undergoes homolytic cleavage. Theoretical studies, particularly those employing high-level ab initio and density functional theory (DFT) calculations, have been instrumental in mapping the potential energy surfaces (PESs) that govern these processes.

A key feature of diiodomethane's photochemistry is the formation of the iso-diiodomethane (CH₂I-I) isomer.[1][2][3] This transient species is believed to be the key methylene transfer agent in cyclopropanation reactions.[3][4] Theoretical models indicate that after initial photoexcitation and C-I bond scission, the solvent cage plays a crucial role in the recombination of the CH₂I and I fragments to form the iso-diiodomethane isomer on a picosecond timescale.

Key Photochemical Pathways:

-

C-I Bond Homolysis: The primary photochemical event is the breaking of one of the C-I bonds to yield a methyliodide radical (•CH₂I) and an iodine atom (I•).

-

Isomer Formation: The caged radical pair can recombine to form the energetic isomer, iso-diiodomethane (CH₂I-I).[3]

-

Parent Molecule Reformation: The radical pair can also recombine to regenerate the parent diiodomethane molecule.[3]

-

Dissociation: The fragments can escape the solvent cage and exist as free radicals.

Visualization of Photodecomposition Pathway

Caption: Photodecomposition pathway of diiodomethane.

II. Reactions on Metal Surfaces: The Case of Ag(111)

The reactions of diiodomethane on transition metal surfaces are of fundamental interest in heterogeneous catalysis, particularly for the formation of C-C bonds. Density functional theory (DFT) calculations have provided significant insights into the adsorption and subsequent reactions of CH₂I₂ on silver surfaces, specifically Ag(111).[5][6][7]

Theoretical studies show that the thermodynamically favorable reaction pathway for CH₂I₂ on Ag(111) involves sequential C-I bond ruptures followed by the coupling of the resulting methylene (CH₂) fragments to form ethylene (C₂H₄).[6] The adsorption geometry of CH₂I₂ on the Ag(111) surface is coverage-dependent.[5][7] At low coverage, the molecule adsorbs with both iodine atoms interacting with the silver surface, while at higher coverage, adsorption through a single iodine atom is favored.[5][7]

Key Steps in the Reaction on Ag(111):

-

Adsorption: CH₂I₂ adsorbs onto the Ag(111) surface.

-

First C-I Bond Rupture: The adsorbed CH₂I₂ dissociates into an adsorbed methyliodide fragment (CH₂I(a)) and an adsorbed iodine atom (I(a)).

-

Second C-I Bond Rupture: The adsorbed CH₂I(a) further dissociates to form an adsorbed methylene fragment (CH₂(a)) and another adsorbed iodine atom (I(a)).

-

Methylene Coupling: Two adsorbed methylene fragments couple to form ethylene (C₂H₄).

Quantitative Data for CH₂I₂ Reaction on Ag(111)

| Parameter | Value (eV) | Reference |

| Activation Barrier for C-I Bond Rupture | 0.43 - 0.48 | [5][7] |

| Activation Barrier for C-H Bond Rupture | 1.76 | [5][7] |

| Adsorbed Species | Adsorption Energy (eV) at 1/4 ML | Reference |

| CH₂I | -1.11 | [5] |

| CH₂I | -1.10 | [5] |

Visualization of the Reaction Workflow on Ag(111)

Caption: Reaction workflow of diiodomethane on an Ag(111) surface.

III. Atmospheric Chemistry: Reaction with Hydroxyl Radicals

In the atmosphere, diiodomethane is primarily removed through photolysis and reaction with hydroxyl (•OH) radicals. The reaction with •OH radicals is a key process that influences the atmospheric lifetime and degradation pathways of CH₂I₂. Theoretical studies have investigated the kinetics and mechanisms of this reaction, revealing two main competing pathways: H-abstraction and I-abstraction.[8]

High-level ab initio calculations have been employed to determine the reactants, transition states, and products for both abstraction channels.[8] These studies help in predicting the atmospheric lifetime of diiodomethane and understanding the formation of subsequent reactive species.

Competing Pathways in the CH₂I₂ + •OH Reaction:

-

H-abstraction: The •OH radical abstracts a hydrogen atom from CH₂I₂, forming water (H₂O) and a diiodomethyl radical (•CHI₂).

-

I-abstraction: The •OH radical abstracts an iodine atom from CH₂I₂, forming hypoiodous acid (HOI) and a methyliodide radical (•CH₂I).

Quantitative Data for the CH₂I₂ + •OH Reaction

| Reaction Channel | Calculated Enthalpy of Formation (ΔfH°₂₉₈K) of Radical Product | Reference |

| H-abstraction | ΔfH°₂₉₈K(CHI₂) = 296.3 kJ mol⁻¹ | [8] |

| I-abstraction | ΔfH°₂₉₈K(CH₂I) = 219.5 kJ mol⁻¹ | [8] |

A kinetic study of the reaction of OH with CH₂I₂ using flash photolysis coupled with resonance fluorescence resulted in the following Arrhenius expression for the rate coefficient over the temperature range 295–374 K: k₁(T) = (4.2 ± 0.5) × 10⁻¹¹ exp[-(670 ± 20)K/T] cm³ molecule⁻¹ s⁻¹.[9]

Visualization of the CH₂I₂ + •OH Reaction Pathways

Caption: Competing pathways in the reaction of diiodomethane with the OH radical.

IV. Role in Organic Synthesis: The Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and powerful method for the stereospecific synthesis of cyclopropanes from alkenes.[10][11] Diiodomethane, in the presence of a zinc-copper couple, is the key reagent for generating the active carbenoid species, often represented as ICH₂ZnI. Theoretical studies have been crucial in elucidating the concerted nature of the reaction mechanism, which proceeds through a three-centered "butterfly-type" transition state.[10]

The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. For example, a cis-alkene will yield a cis-substituted cyclopropane.[10]

Visualization of the Simmons-Smith Reaction Logic

Caption: Logical flow of the Simmons-Smith cyclopropanation reaction.

V. Experimental and Computational Methodologies

The theoretical studies on diiodomethane reaction mechanisms have employed a variety of sophisticated computational and experimental techniques.

Computational Protocols:

-

Density Functional Theory (DFT): A widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been applied to study the reaction of CH₂I₂ on Ag(111) surfaces and its reaction with ethylene.[4][5][6][7]

-

Ab Initio Molecular Dynamics (MD): A simulation method in which the forces between atoms are calculated using quantum mechanics. This has been used to study the photodissociation of CH₂I₂ in solution and the formation of the iso-diiodomethane product.

-

Coupled Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)): A high-accuracy ab initio method used for calculating the energies of molecules. It has been used to compute the potential energy curves of the diiodomethane radical cation.[12]

-

Complete Active Space Perturbation Theory (CASPT2): A multi-reference ab initio method for studying the electronic structure of molecules, particularly for excited states. It has been used to calculate the energies of the excited states of CH₂ and its cation.[12]

-

Time-Dependent Density Functional Theory (TD-DFT): An extension of DFT for studying excited states and time-dependent phenomena. It has been used to explain the fragmentation of the diiodomethane radical cation.[13]

Experimental Protocols:

-

Photoelectron-Photoion Coincidence (PEPICO) Spectroscopy: An experimental technique that correlates the detection of a photoelectron with its corresponding photoion to study the fragmentation dynamics of ions. This has been used to investigate the fragmentation channels of the diiodomethane radical cation.[12][13]

-

Flash Photolysis Coupled with Resonance Fluorescence (FP-RF): A technique for studying the kinetics of fast reactions involving free radicals. It was used to measure the absolute rate coefficients for the reaction of •OH radicals with CH₂I₂.[9]

-

Femtosecond and Nanosecond Laser Photolysis: Techniques used to study ultrafast chemical reactions and transient species. These have been employed to investigate the formation and reactions of the CH₂I-I isomer.[3]

Conclusion

Theoretical studies have provided invaluable insights into the diverse reaction mechanisms of diiodomethane. From the intricate details of its photochemistry and the formation of the key iso-diiodomethane intermediate to its catalytic activation on metal surfaces and its atmospheric degradation pathways, computational chemistry has been instrumental in elucidating the underlying principles governing its reactivity. The synergy between theoretical calculations and experimental observations continues to deepen our understanding of this versatile molecule, paving the way for advancements in synthetic chemistry, materials science, and atmospheric modeling. The data and visualizations presented in this guide offer a comprehensive overview for researchers and professionals seeking to leverage the unique chemical properties of diiodomethane.

References

- 1. [2508.14843] Ground and low-lying excited state potential energy surfaces of diiodomethane in four dimensions [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]